5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with 3-(trifluoromethyl)benzonitrile under suitable conditions to form the tetrazole ring.
Benzylation: The tetrazole intermediate can then be benzylated using 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The trifluoromethylbenzyl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like cesium carbonate (Cs2CO3).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the tetrazole ring or the benzyl group.
Coupling Products: Complex molecules formed by the addition of various aryl or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and chlorophenyl groups.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, binding to active sites of enzymes or receptors, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the chlorophenyl and trifluoromethylbenzyl groups, making it less hydrophobic and potentially less bioactive.
5-(4-Methylphenyl)-1H-tetrazole: Similar structure but with a methyl group instead of a chlorine atom, affecting its electronic properties and reactivity.
1-Benzyl-1H-tetrazole: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness
5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is unique due to the combination of the tetrazole ring, chlorophenyl group, and trifluoromethylbenzyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-13-6-4-11(5-7-13)14-20-21-22-23(14)9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNADKBFOHKUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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